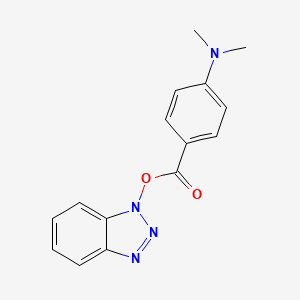

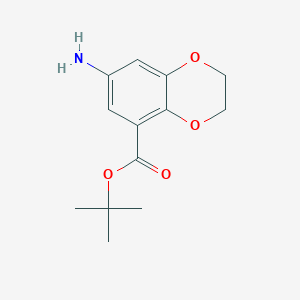

Benzotriazol-1-yl 4-(dimethylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

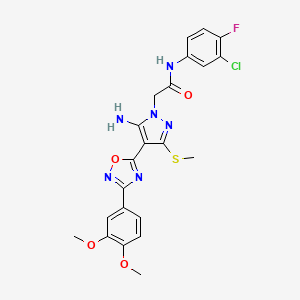

Benzotriazol-1-yl 4-(dimethylamino)benzoate (BTDB) is a chemical compound that has a wide range of scientific research applications. It is a white, crystalline solid with a melting point of about 170-173°C and a boiling point of about 278-280°C. BTDB is used in various scientific research applications, including in vivo and in vitro studies. It is also used in biochemical and physiological experiments.

Aplicaciones Científicas De Investigación

Peptide Coupling and Synthesis of Amino Acid Derivatives

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been utilized as an efficient and versatile coupling reagent for the synthesis of various substituted amino acid derivatives, including the synthesis of Fa-Met, an important enzymatic substrate. This method demonstrated high chemical yields up to 90% (Brunel, Salmi, & Letourneux, 2005).

Combatting Antibiotic Resistance

BOP reagent has been applied in the design and synthesis of new polyamino geranic acid derivatives, which induced a significant decrease of antibiotic resistance in two Gram-negative bacterial MDR strains. These findings suggest that the mechanism of action of these compounds is closely associated with the inhibition of efflux pumps (Brunel et al., 2013).

Corrosion Inhibition

Studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution showed that these compounds, including those synthesized with benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, offered extra stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).

Synthesis of Nitriles

A simple method to convert aldoximes to the corresponding nitriles under mild conditions using BOP and DBU has been developed, enhancing the synthesis efficiency and yield (Singh & Lakshman, 2009).

Esterification of Tertiary Alcohols

Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate reagent, when used in situ with 4-(dimethylamino)pyridine (DMAP), has been found to be an efficient intermediate in the esterification of tertiary alcohols, converting various substrates into esters in good yield (Morales-Serna et al., 2010).

Propiedades

IUPAC Name |

benzotriazol-1-yl 4-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-18(2)12-9-7-11(8-10-12)15(20)21-19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOITWBIZHQLMTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)

![4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2730233.png)

![2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2730237.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)

![4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2730244.png)